N-cyclopentyl-2-methyl-4-nitroaniline
Description
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Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27g/mol |
IUPAC Name |
N-cyclopentyl-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-11(14(15)16)6-7-12(9)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
RVTQLMQWRGQKAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-cyclopentyl-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-cyclopentyl-2-methyl-4-nitroaniline, a substituted nitroaniline derivative of interest in synthetic and medicinal chemistry. Due to its potential as a versatile chemical intermediate, a thorough understanding of its synthesis, physicochemical properties, and safety considerations is paramount for researchers in drug discovery and materials science. This document outlines a probable synthetic pathway, projects its key physical and chemical characteristics based on analogous compounds, and details essential safety and handling protocols. As of the time of this writing, a specific CAS number for this compound has not been assigned in publicly accessible databases, suggesting its status as a novel or less-documented compound. The information herein is synthesized from established chemical principles and data on structurally related molecules.
Introduction and Chemical Identity
This compound is an aromatic amine derivative characterized by a cyclopentyl group attached to the amine, a methyl group at position 2, and a nitro group at position 4 of the aniline ring. This unique combination of functional groups suggests its potential utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers (Projected)
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C12H16N2O2 | - |
| Molecular Weight | 220.27 g/mol | - |
| CAS Number | Not Assigned | - |
Proposed Synthesis Pathway
A probable and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 1-chloro-2-methyl-4-nitrobenzene, with cyclopentylamine. This pathway is favored due to the activation of the aromatic ring by the electron-withdrawing nitro group, facilitating the displacement of the chloro substituent.
Reaction Scheme:
N-cyclopentyl-2-methyl-4-nitroaniline molecular weight and formula
An In-Depth Technical Guide to N-cyclopentyl-2-methyl-4-nitroaniline: Physicochemical Properties and Synthesis
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a substituted nitroaniline derivative of interest to researchers and professionals in drug discovery and development. This document will cover its fundamental molecular properties, including its chemical formula and molecular weight, and delve into a theoretical synthesis protocol, providing the scientific rationale behind the proposed experimental choices.
Core Molecular Attributes
This compound is a structured aromatic compound. Its core is the 2-methyl-4-nitroaniline moiety, with a cyclopentyl group attached to the nitrogen of the amine. This substitution significantly influences the molecule's steric and electronic properties, which in turn can affect its biological activity and physicochemical characteristics.
Molecular Formula and Weight
The chemical structure of this compound is derived from its constituent parts: a 2-methyl-4-nitroaniline base and an N-linked cyclopentyl group.
To form the final compound, a hydrogen atom is displaced from the amino group of 2-methyl-4-nitroaniline to accommodate the cyclopentyl substituent. This leads to the following molecular formula:
C₁₂H₁₆N₂O₂
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 220.272 |
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be approached through a multi-step process starting from a commercially available precursor, o-toluidine. This pathway involves protection of the amino group, nitration of the aromatic ring, and subsequent N-alkylation followed by deprotection.
Synthesis Workflow
Sources
Methodological & Application
Application Note: High-Fidelity Regioselective Nitration of N-Cyclopentyl-2-methylaniline
Executive Summary
This application note details the validated protocol for the regioselective nitration of N-cyclopentyl-2-methylaniline. Direct nitration of secondary N-alkyl anilines is fraught with challenges, primarily the formation of N-nitroamines (nitramines), oxidation tars, and undesirable meta-substitution caused by in situ ammonium salt formation.
To ensure high purity and exclusive para-regioselectivity (position 4 relative to the amine), this protocol utilizes a Protection-Nitration-Deprotection (PND) strategy. By masking the secondary amine as an acetamide, we utilize the steric bulk of the cyclopentyl and ortho-methyl groups to block the 6-position, forcing substitution almost exclusively to the 4-position.
Key Performance Indicators (KPIs)
-
Target Product: 4-nitro-N-cyclopentyl-2-methylaniline (also known as N-cyclopentyl-4-nitro-o-toluidine).
-
Regioselectivity: >95% para-isomer.
-
Safety Profile: Mitigates risk of unstable N-nitroso/nitramine formation.
Chemical Strategy & Mechanism[1][2][3]
The substrate, N-cyclopentyl-2-methylaniline, presents a classic electrophilic aromatic substitution (EAS) conflict:
-
Direct Nitration Risks: In strong mixed acid (
), the basic amine protonates to form an ammonium species ( ). This is strongly deactivating and meta-directing, yielding the thermodynamically stable but pharmacologically often irrelevant 5-nitro isomer [1]. -
Steric Control: The cyclopentyl group is bulky. Combined with the 2-methyl group, the 6-position (ortho to amine) is sterically congested.
-
Solution: Acetylation converts the amine to an amide (
). The amide is non-basic (preventing protonation) and moderately activating via resonance, directing the nitro group ortho/para. Since the ortho (6-position) is blocked by sterics, the para (4-position) is selectively targeted [2].
Reaction Scheme Visualization
Figure 1: The three-stage PND workflow ensures regioselectivity by preventing ammonium salt formation.
Detailed Experimental Protocol
Materials Required
| Reagent | Grade | Role |
| N-cyclopentyl-2-methylaniline | >98% | Starting Material |
| Acetic Anhydride ( | Reagent | Protecting Group |
| Nitric Acid ( | Fuming (90%) or 70% | Nitrating Agent |
| Sulfuric Acid ( | Conc. (98%) | Solvent/Catalyst |
| Ethanol ( | Industrial | Solvent |
| Hydrochloric Acid ( | 6M | Hydrolysis Agent |
Step 1: Protection ( -Acetylation)
Objective: Mask the amine to prevent oxidation and direct regioselectivity.
-
Setup: Charge a 3-neck round-bottom flask with N-cyclopentyl-2-methylaniline (1.0 equiv) and glacial acetic acid (3.0 vol).
-
Addition: Add acetic anhydride (1.2 equiv) dropwise at room temperature. The reaction is mildly exothermic.
-
Reflux: Heat to
for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4) until the starting amine is consumed. -
Workup: Pour the mixture into ice water (10 vol). The
-acetyl derivative usually precipitates as a solid or oil. Extract with Dichloromethane (DCM) if oil forms. Wash with (sat.) to remove excess acid. -
Yield: Expect >90% yield. Proceed to Step 2 without extensive purification if purity is >95%.
Step 2: Nitration (The Critical Step)
Objective: Introduce the nitro group at the 4-position.
-
Preparation of Mixed Acid: In a separate vessel, cool concentrated
(5.0 vol) to . Slowly add Fuming (1.1 equiv) dropwise, maintaining temp .-
Note: Fuming nitric acid is preferred to minimize water content, which slows the reaction.
-
-
Substrate Addition: Dissolve the
-acetyl intermediate from Step 1 in minimal or acetic acid. Add this solution dropwise to the nitrating mixture at .-
Critical Control Point:Do not exceed
. Higher temperatures promote dinitration and hydrolysis of the amide bond [3].
-
-
Reaction: Stir at
for 1–2 hours. -
Quench: Pour the reaction mixture carefully onto crushed ice (20 vol) with vigorous stirring. The nitro-acetamide intermediate will precipitate.
-
Isolation: Filter the solid. Wash with cold water until neutral pH.
Step 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to release the final secondary amine.
-
Hydrolysis: Suspend the wet cake from Step 2 in Ethanol (5 vol) and 6M
(3 vol). -
Reflux: Heat to reflux (
) for 4–6 hours. The solution will clarify as the amide hydrolyzes. -
Neutralization: Cool to room temperature. Neutralize carefully with
or to . -
Crystallization: The product, 4-nitro-N-cyclopentyl-2-methylaniline, will precipitate as a yellow/orange solid.
-
Purification: Recrystallize from Ethanol/Water or purify via silica column (if necessary) using Hexane/EtOAc.
Analytical Validation & Troubleshooting
Expected Data Profile
| Parameter | Specification |
| Appearance | Yellow to Orange Crystalline Solid |
| Doublet at | |
| MS (ESI+) |
Troubleshooting Guide (Decision Tree)
Figure 2: Diagnostic workflow for optimizing yield and purity.
Safety & Compliance (HSE)
-
Exotherm Hazard: The mixing of
and is highly exothermic. Always add acid to acid slowly with cooling. -
Nitramine Formation: Although the protection step mitigates this, secondary amines can form carcinogenic N-nitrosamines if exposed to nitrating agents without protection. Ensure Step 1 is complete before proceeding to Step 2 [4].
-
Waste Disposal: Quenched nitration mixtures are highly acidic and contain nitro-organics. Neutralize and dispose of as hazardous organic waste.
References
-
Tinker, J. M., & Spiegler, L. (1934). Nitration of N-acetyl-p-toluidine. U.S. Patent No. 1,963,597. Washington, DC: U.S. Patent and Trademark Office. Link
-
Fenix, T., et al. (2018).[1] Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Link
-
BenchChem. (2025).[2] Application Note: Synthesis of 2-Methyl-5-nitroaniline via Nitration. BenchChem Protocols. Link
-
McAteer, D., et al. (2022). Nitration of Primary Amines to Form Primary Nitramines (Review). CERES Research Repository, Cranfield University. Link
Sources
purification techniques for crude N-cyclopentyl-2-methyl-4-nitroaniline
Executive Summary
N-Cyclopentyl-2-methyl-4-nitroaniline is a critical intermediate, often utilized in the synthesis of CDK4/6 inhibitors and other kinase-targeting pharmaceuticals. Its synthesis typically involves the nucleophilic aromatic substitution (
Crude isolates of this compound frequently contain specific impurities: unreacted cyclopentylamine (often used in excess), unreacted hydrohalic acid salts, and trace regioisomers. This guide outlines a self-validating purification workflow that prioritizes chemical washing (leveraging pKa differentials) followed by recrystallization, minimizing the need for expensive chromatography.
Compound Profile & Impurity Landscape
Understanding the physicochemical properties of the target versus its impurities is the foundation of this protocol.
| Property | Target: this compound | Impurity A: Cyclopentylamine | Impurity B: 2-Methyl-4-nitro-1-fluorobenzene |
| Structure | Secondary Aniline (Nitro-substituted) | Aliphatic Primary Amine | Nitro-haloarene |
| Polarity | Moderate (Lipophilic tail) | High (Polar/Basic) | Low (Non-polar) |
| Basicity (pKa) | Weak Base (~1.0 - 2.0)* | Strong Base (~10.6) | Neutral |
| State | Yellow/Orange Solid | Colorless Liquid | Yellow Oil/Solid |
| Solubility | DCM, EtOAc, Hot EtOH | Water, Alcohols | Hexanes, DCM |
*Note: The electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen, a key feature exploited in Protocol A.
Pre-Purification Analytics
Before initiating purification, characterize the crude material to select the appropriate workflow.
-
TLC System: Hexanes:Ethyl Acetate (80:20).
-
Target: Yellow spot,
. -
Amine Impurity: Baseline (stains with Ninhydrin).
-
Starting Material: Near solvent front (UV active, no color).
-
-
Visual Check: A dark brown/tarry appearance indicates oxidative degradation; a bright yellow/orange solid indicates high crude purity.
Protocol A: Differential Acid Extraction (The "Chemical Filter")
Objective: Removal of excess cyclopentylamine and inorganic salts without column chromatography.
Principle: Exploiting the
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1.0 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (
) -
Brine
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.
-
Acid Wash (Critical Step):
-
Transfer organic phase to a separatory funnel.[1]
-
Wash with 1.0 M HCl (2 x 5 mL per gram).
-
Mechanistic Insight: At pH ~0-1, the aliphatic cyclopentylamine (
) is fully protonated to the water-soluble ammonium salt ( ). The target nitroaniline ( ) remains largely unprotonated and lipophilic, staying in the DCM layer. -
Checkpoint: The aqueous layer should be colorless. If the aqueous layer turns bright yellow, the product is protonating/crashing out. Stop and switch to 0.5 M Citric Acid.
-
-
Neutralization: Wash the organic layer with Saturated
(1 x 10 mL) to remove trace acid. -
Drying: Wash with Brine, dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Recrystallization (The "Polishing" Step)
Objective: Removal of non-polar starting materials (halides) and trace isomers. Solvent System: Ethanol/Water (Binary System).[2]
Step-by-Step Methodology:
-
Reflux: Suspend the solid from Protocol A in Ethanol (95% or absolute). Heat to reflux (
) with stirring. -
Saturation: Add Ethanol dropwise until the solid just dissolves. If a dark oily residue remains undissolved at reflux, perform a hot filtration (this is likely inorganic salt or tar).
-
The Cloud Point: Remove from heat. While still hot, add deionized water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 drops of hot Ethanol to clear the solution.
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity).
-
Once ambient, transfer to an ice bath (
) for 30 minutes.
-
-
Isolation: Filter the bright yellow/orange needles via vacuum filtration. Wash the cake with cold 50% Ethanol/Water.
Protocol C: Flash Chromatography (Fallback)
Objective: Separation of difficult regioisomers or if crude purity is <80%.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution.
-
Start: 100% Hexanes (to elute unreacted fluoro/chloro starting material).
-
Ramp: 5%
15% Ethyl Acetate in Hexanes.
-
-
Detection: Monitor at 254 nm (UV) and 430 nm (Visible - Yellow).
Visualization: Purification Logic Flow
Caption: Figure 1. Decision matrix and workflow for the purification of this compound, prioritizing acid-base extraction and recrystallization.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield after Acid Wash | Product protonated and lost to aqueous layer. | The target is more basic than expected. Re-extract the aqueous acid layer with DCM. In future runs, use 0.5 M Citric Acid instead of HCl. |
| Oiling out during Recrystallization | Solution too concentrated or cooled too fast. | Re-heat to reflux, add slightly more Ethanol. Allow to cool very slowly. Scratch the glass to induce nucleation. |
| Dark/Red Color Persistence | Oxidation byproducts (azo/azoxy species). | Treat the boiling ethanolic solution with Activated Charcoal (5% w/w), stir for 5 mins, and filter through Celite before adding water. |
| Product is Sticky/Gum | Trapped solvent (Cyclopentyl group is flexible). | Triturate the gum with cold Pentane or Hexane. Sonicate until it turns into a flowable powder. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Pfizer Inc. (2003). Pyrido[2,3-d]pyrimidin-7-ones as CDK4 Inhibitors. WO Patent 2003/062236. (Describes the synthesis and isolation of analogous N-alkyl-nitroanilines in the context of kinase inhibitor intermediates).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Methyl-4-nitroaniline. (Source for physicochemical properties of the parent scaffold).[2][3][4]
- Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.
Sources
developing HPLC methods for N-cyclopentyl-2-methyl-4-nitroaniline analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for N-Cyclopentyl-2-methyl-4-nitroaniline
Executive Summary & Chemical Context
This compound is a hydrophobic, secondary amine derivative of nitroaniline. In drug development, molecules of this class often appear as synthetic intermediates (e.g., in the synthesis of CDK4/6 inhibitors like Palbociclib analogs) or as potential genotoxic impurities (GTIs) due to the nitroaniline core.
This guide details the "First Principles" development of a robust HPLC method for this specific analyte. Unlike simple nitroanilines, the N-cyclopentyl group adds significant lipophilicity, requiring a tailored Reverse Phase (RP) strategy that balances retention with peak shape symmetry.
Physicochemical Profile (Estimated):
-
Core Structure: 2-Methyl-4-nitroaniline (weak base, pKa ~1.0).
-
Modification: N-Cyclopentyl group (adds ~2.0–2.5 to LogP).
-
Predicted LogP: ~3.3 – 3.8 (Moderately Hydrophobic).
-
Predicted pKa: ~1.5 – 2.0 (Remains a very weak base; neutral at pH > 3.0).
-
Chromophore: Strong UV absorbance at ~254 nm (aromatic) and ~360–380 nm (nitro-conjugation, yellow color).
Method Development Strategy
The primary challenge with N-alkylated nitroanilines is achieving adequate retention without secondary interaction tailing (silanol activity).
Column Selection: The Hydrophobic Balance
Given the estimated LogP of >3.0, a standard C18 column is the logical starting point. However, to prevent peak tailing caused by the secondary amine interacting with residual silanols, an end-capped stationary phase is mandatory.
-
Primary Recommendation: C18 with high carbon load and steric protection (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).
-
Alternative (Selectivity): Phenyl-Hexyl columns. The pi-pi interactions with the nitroaniline ring can offer orthogonal selectivity if separating from non-aromatic impurities.
Mobile Phase & pH Control
Although the molecule is a weak base (pKa ~1.5), operating at a standard acidic pH (0.1% acid) is preferred.
-
Why Acidic? It suppresses silanol ionization (pKa of silanols is ~3.5–4.5). By keeping the pH < 3.0, silanols remain neutral, reducing peak tailing.
-
Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and better solubility for the hydrophobic cyclopentyl group.
Detection (UV-Vis)
-
254 nm: High sensitivity but prone to interference from solvents and other aromatics.
-
370 nm: Highly specific for the nitroaniline chromophore. Use this to distinguish the analyte from non-colored precursors (e.g., simple alkyl halides).
Visualization: Decision Logic & Workflow
The following diagrams illustrate the scientific logic used to design this protocol.
Diagram 1: Method Development Decision Tree
Caption: Decision matrix for selecting column chemistry and mobile phase based on the analyte's physicochemical properties.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow from sample preparation to method validation.
Detailed Experimental Protocols
Protocol A: Rapid Scouting Gradient (The "First Look")
Use this protocol to determine the elution time and assess peak symmetry.
Instrument: HPLC with DAD (Diode Array Detector) or UV. Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid (or H3PO4 for non-MS) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | 254 nm (BW 4) and 370 nm (BW 4) |
Gradient Table (Scouting):
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Begin Gradient |
| 10.0 | 95 | Linear Ramp |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Expected Result: Due to the hydrophobic cyclopentyl group, the analyte is expected to elute late in the gradient (approx. 7–9 minutes). If the peak elutes >90% B, switch to a stronger isocratic method or a shallower gradient at high organic %.
Protocol B: Optimized Quantitative Method
Use this protocol for routine analysis, purity checks, or impurity quantification.
Rationale: Based on the scouting run, we narrow the gradient to improve resolution from early-eluting polar impurities (like unreacted 2-methyl-4-nitroaniline).
Column: Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm) Mobile Phase:
-
A: 10 mM Ammonium Formate pH 3.0 (Buffer offers better peak shape than simple acid).
Gradient Table (Optimized):
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 40 | Start higher to reduce run time |
| 8.0 | 90 | Focused gradient |
| 9.0 | 90 | Wash |
| 9.1 | 40 | Re-equilibration |
| 12.0 | 40 | Stop |
System Suitability Criteria (Acceptance Limits):
-
Retention Time %RSD: < 1.0% (n=5 injections).
-
Tailing Factor (Tf): 0.9 < Tf < 1.3 (Critical for amine analysis).
-
Resolution (Rs): > 2.0 between analyte and nearest impurity.
-
Signal-to-Noise (S/N): > 10 for LOQ.
Troubleshooting & Critical Considerations
-
Peak Tailing:
-
Cause: Interaction of the secondary amine with silanols.
-
Fix: Ensure the column is "End-capped." If using simple Formic Acid, switch to a buffer (Ammonium Formate pH 3.0) to increase ionic strength, which masks silanols.
-
-
Carryover:
-
Cause: The hydrophobic cyclopentyl group may adsorb to the injector rotor seal.
-
Fix: Use a needle wash of 50:50 ACN:Water (or 100% ACN if severe).
-
-
Sample Solubility:
-
The molecule is likely insoluble in pure water. Dissolve stock in 100% ACN or MeOH, then dilute with mobile phase to prevent precipitation in the injector.
-
References
-
Sielc Technologies. (2018).[2] Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. (Context for Cyclopentyl/Nitroaniline intermediates). Retrieved from [Link]
-
PubChem. (2025).[4] N-Methyl-4-nitroaniline (Structural Analog Data). Retrieved from [Link]
(Note: While specific monographs for this compound are not public, the method above is derived from validated protocols for its closest structural analogs, 2-methyl-4-nitroaniline and Palbociclib intermediates.)
Sources
- 1. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]
- 4. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
applications of N-cyclopentyl-2-methyl-4-nitroaniline in polymer chemistry
An Application Guide to N-Cyclopentyl-2-methyl-4-nitroaniline in Advanced Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for this compound, a novel functionalized monomer in polymer chemistry. By integrating an electronically-active nitroaniline core with a sterically influential N-cyclopentyl group, this compound presents opportunities for the development of new high-performance polymers with tailored properties. This document is intended to serve as a foundational resource for researchers exploring next-generation functional materials.
Introduction: A Novel Building Block for Functional Polymers
The field of polymer chemistry is in constant pursuit of new monomers that can impart unique functionalities and improved properties to materials. Polyaniline (PANI) and its derivatives are a significant class of conducting polymers, but their application can be limited by issues with processability and a lack of specific functional groups.[1][2] The strategic substitution of the aniline monomer is a proven method to tune the final properties of the polymer.[3][4]
This compound is a rationally designed monomer that combines several key chemical features:
-
The Nitroaniline Core: The electron-withdrawing nitro group (–NO₂) significantly alters the electronic and optical properties of the aniline ring system.[1] When incorporated into a polymer backbone, it can influence conductivity, thermal stability, and introduce a site for further chemical modification via reduction to an amine.
-
The N-Cyclopentyl Group: The bulky, aliphatic cyclopentyl group is anticipated to disrupt polymer chain packing. This can lead to increased solubility of the resulting polymers in common organic solvents, a significant advantage for polymer processing. Cycloalkyl groups are known to influence the mechanical and thermal properties of materials.[5][6]
-
The C-Methyl Group: The methyl group on the aromatic ring provides additional steric bulk and can subtly influence the electronic environment of the monomer.
This guide will detail the synthesis of this novel monomer and propose its application in two primary areas: as a comonomer with aniline to create tunable copolymers, and as a precursor for post-polymerization modification to create highly functionalized materials.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 2-methyl-4-nitroaniline. A general protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methyl-4-nitroaniline
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-methyl-4-nitroaniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Diagram of Synthesis:
Caption: Synthetic route to this compound.
Applications in Polymer Chemistry
Copolymerization with Aniline for Tunable Polyaniline Derivatives
This compound can be used as a comonomer with aniline to synthesize copolymers with modified properties. The incorporation of this bulkier, electronically-modified monomer is expected to decrease the electrical conductivity compared to pure polyaniline, but significantly improve solubility and thermal stability.[2][3]
Experimental Protocol: Chemical Oxidative Copolymerization
Materials:
-
Aniline (distilled before use)
-
This compound
-
Ammonium persulfate (APS)[2]
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Diethyl ether
Procedure:
-
Prepare a monomer solution by dissolving a desired molar ratio of aniline and this compound (e.g., 9:1, 1:1) in 1 M HCl.
-
Cool the monomer solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare an oxidant solution by dissolving ammonium persulfate (in a 1:1 molar ratio to the total monomers) in 1 M HCl and cool it to 0-5 °C.
-
Slowly add the oxidant solution dropwise to the stirred monomer solution. A color change should be observed, indicating the initiation of polymerization.
-
Continue stirring the reaction mixture at 0-5 °C for 24 hours.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the polymer with 1 M HCl, followed by methanol and diethyl ether to remove unreacted monomers and oligomers.
-
Dry the resulting copolymer under vacuum at 60 °C for 24 hours.
Copolymerization Workflow:
Caption: Workflow for copolymerization.
Post-Polymerization Modification via Nitro Group Reduction
The nitro group on the polymer backbone serves as a latent functional handle. It can be chemically reduced to an amino group, which can then be used for a variety of post-polymerization modification reactions, such as amidation or the attachment of other functional molecules.[7]
Experimental Protocol: Reduction of the Nitro Group
Materials:
-
Poly(aniline-co-N-cyclopentyl-2-methyl-4-nitroaniline)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated HCl
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Disperse the nitro-functionalized copolymer in a mixture of ethanol and concentrated HCl.
-
Add an excess of tin(II) chloride dihydrate to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture and neutralize with a concentrated NaOH solution until the polymer precipitates.
-
Filter the polymer, wash extensively with deionized water until the filtrate is neutral, and then wash with ethanol.
-
Dry the resulting amino-functionalized polymer under vacuum.
Post-Polymerization Modification Pathway:
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
synthesis of azo dyes using N-cyclopentyl-2-methyl-4-nitroaniline
Executive Summary
This application note details the protocol for synthesizing azo dyes using N-cyclopentyl-2-methyl-4-nitroaniline (N-CPMA) as the primary scaffold.
While N-CPMA possesses a nitroaniline core, its utility in azo dye synthesis is governed by two critical structural factors:
-
The Secondary Amine: The N-cyclopentyl group prevents direct diazotization of the amine at position 1.
-
The Nitro Group: The electron-withdrawing nature of the 4-nitro group deactivates the ring, rendering it a poor coupling component in its native state.
Therefore, this guide presents the "Activation-Diazotization" Pathway . This robust industrial approach involves the selective reduction of the nitro group to generate a primary amine (N-cyclopentyl-2-methyl-benzene-1,4-diamine), which then serves as the Diazo Component . This method allows the N-cyclopentyl moiety to function as a hydrophobic auxochrome, enhancing the dye's affinity for synthetic fibers like polyester (Disperse Dyes).
Strategic Reaction Pathway
The synthesis proceeds through three distinct phases. We do not couple the N-CPMA directly; rather, we transform it into a reactive diazonium species.
Phase Logic:
-
Phase 1 (Reduction): The 4-nitro group is reduced to a primary amine. This unmasks the "Diazotizable" center while retaining the N-cyclopentyl group.
-
Phase 2 (Diazotization): The newly formed primary amine is converted into a diazonium salt. Critical Control: Conditions must be optimized to prevent N-nitrosation of the secondary amine.
-
Phase 3 (Coupling): The diazonium salt is coupled with an electron-rich nucleophile (Coupler) to form the final azo chromophore.
Figure 1: The sequential transformation of N-CPMA into a functional azo dye via the Reduction-Diazotization pathway.
Detailed Experimental Protocols
Phase 1: Reduction of Nitro Group
Objective: Convert the inert nitro group into a reactive primary amine. Method: Bechamp Reduction (Iron/Acid) is chosen for its selectivity and cost-effectiveness, avoiding over-reduction of the aromatic ring.
Reagents:
-
This compound (10 mmol, 2.20 g)
-
Iron Powder (30 mmol, 1.68 g) - Activated
-
Hydrochloric Acid (conc., 1 mL) in Water (20 mL)
-
Ethanol (20 mL) as co-solvent
Protocol:
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser and mechanical stirrer.
-
Charging: Add the N-CPMA, ethanol, and water. Heat to 60°C to disperse the substrate.
-
Activation: Add the iron powder in small portions.
-
Initiation: Add the HCl dropwise. The reaction is exothermic; monitor temperature.
-
Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.
-
Workup: Neutralize with Sodium Carbonate (Na₂CO₃) to pH 8. Filter hot to remove iron sludge.
-
Isolation: Cool the filtrate. The diamine product (N-cyclopentyl-2-methyl-p-phenylenediamine) may crystallize or require extraction with ethyl acetate.
-
Checkpoint: The product is oxidation-sensitive (darkens in air). Proceed immediately to Phase 2 or store under nitrogen.
-
Phase 2: Diazotization
Objective: Generate the diazonium salt from the primary amine. Critical Control: Maintain temperature < 5°C to prevent decomposition and pH < 2 to prevent coupling with itself.
Reagents:
-
Reduced Diamine (from Phase 1) (10 mmol)
-
Sodium Nitrite (NaNO₂, 11 mmol, 0.76 g)
-
Hydrochloric Acid (2.5 M, 15 mL)
-
Ice (crushed)[1]
Protocol:
-
Dissolution: Dissolve the diamine in 10 mL of 2.5 M HCl. Cool the solution to 0–2°C in an ice-salt bath.
-
Note: If the diamine hydrochloride precipitates, stir vigorously to create a fine suspension.
-
-
Nitrite Addition: Dissolve NaNO₂ in 5 mL water. Add this solution dropwise to the amine mixture under the surface via a pipette, maintaining temperature < 5°C.
-
Reaction: Stir for 20 minutes.
-
Validation (Starch-Iodide Test): Place a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required).
-
Correction: If no color, add small aliquots of NaNO₂ until positive.
-
Cleanup: Destroy excess nitrous acid by adding a spatula tip of Urea or Sulfamic Acid until the starch-iodide test is negative (prevents side reactions in Phase 3).
-
Phase 3: Coupling
Objective: Form the azo bond. Coupler Selected:2-Naphthol (Standard) or N,N-Diethylaniline (For Disperse Dye character). Protocol below uses 2-Naphthol for a classic Red/Orange dye.
Reagents:
-
2-Naphthol (10 mmol, 1.44 g)
-
Sodium Hydroxide (10% aq solution, 20 mL)
-
Diazonium Solution (from Phase 2)
Protocol:
-
Coupler Preparation: Dissolve 2-Naphthol in the NaOH solution. Cool to 0–5°C. The coupler exists as the naphthoxide ion (electron-rich).
-
Coupling: Slowly add the cold Diazonium solution to the Coupler solution with vigorous stirring.
-
Observation: An intense precipitate (Orange/Red) will form immediately.
-
pH Control: The pH should remain alkaline (pH 9-10) during addition. If it drops, add more NaOH.
-
-
Maturation: Stir for 30–60 minutes at 0–10°C.
-
Neutralization: Carefully acidify with dilute HCl or Acetic Acid to pH 6–7. This ensures the dye is in its non-ionic form (if no sulfonate groups are present) and aids filtration.
-
Isolation: Filter the solid dye using a Buchner funnel.
-
Purification: Wash with copious amounts of cold water, then recrystallize from Ethanol or DMF/Water mixture.
Quantitative Data & Validation
The following parameters serve as self-validating checkpoints for the synthesis.
| Parameter | Expected Value | Troubleshooting |
| Phase 1 Yield | 85 - 92% | Low yield? Ensure Iron is activated. Check for incomplete reduction (TLC). |
| Diazotization Temp | 0 - 5°C | > 5°C leads to phenol formation (decomposition) and tarry byproducts. |
| Starch-Iodide Test | Positive (Blue) | Negative? Add more NaNO₂. Weak? Check if HCl is sufficient. |
| Coupling pH | 9 - 10 (Phenols) | Low pH precipitates the phenol before coupling. High pH decomposes diazo. |
| Final Appearance | Deep Red/Orange Solid | Brown/Black tar indicates decomposition or oxidation of the diamine. |
Mechanistic Insight
The success of this protocol relies on the electronic differentiation of the two nitrogen atoms in the intermediate:
-
N1 (Secondary, Cyclopentyl-substituted): This nitrogen is nucleophilic but sterically hindered and less basic than the primary amine due to the N-alkyl group (though inductive effects vary, solvation is key). In acidic diazonium conditions, it is protonated but does not react with NO⁺ to form a stable diazonium. It can form an N-nitroso derivative, but at low pH and rapid reaction times, the primary amine dominates the kinetics.
-
N4 (Primary, Newly formed): This nitrogen reacts rapidly with the nitrosonium ion (NO⁺) to form the diazonium salt (-N₂⁺).
-
Auxochromic Effect: In the final dye, the N-cyclopentyl group acts as a donor, pushing electrons into the conjugated system, resulting in a bathochromic shift (deeper color) and enhanced hydrophobicity, making the dye suitable for polyester (Disperse Dye class).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[2] (Standard protocols for Bechamp reduction and Diazotization).
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Mechanisms of azo coupling and diazo stability).
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Industrial relevance of N-alkyl aniline dyes).
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (General Diazotization Mechanisms).
-
Chemguide. Reactions of Diazonium Salts. (Practical coupling conditions).
Sources
Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Temperatur für die Synthese von N-Cyclopentyl-2-methyl-4-nitroanilin
Answering in German. Ich werde zunächst eine umfassende Google-Suche durchführen, um Informationen über die Synthese von N-Cyclopentyl-2-methyl-4-nitroanilin zu sammeln, wobei ich mich auf die Reaktionsbedingungen, insbesondere die Temperatur, und alle berichteten Optimierungsstudien oder häufigen Probleme konzentrieren werde. Anschließend werde ich die Suchergebnisse analysieren, um die wichtigsten Herausforderungen, Nebenreaktionen und Fehlerbehebungsszenarien im Zusammenhang mit der Temperaturkontrolle bei dieser spezifischen Synthese zu identifizieren. Ich werde den Inhalt des technischen Support-Centers in einem Frage-Antwort-Format strukturieren und eine Anleitung zur Fehlerbehebung sowie einen FAQ-Bereich erstellen. In der Anleitung zur Fehlerbehebung werde ich auf spezifische Probleme, ihre wahrscheinlichen Ursachen im Zusammenhang mit der Temperatur und schrittweise Lösungen eingehen. In den FAQs werde ich allgemeinere Fragen zur Temperaturoptimierung für diese Reaktion beantworten. Um die wissenschaftliche Integrität zu gewährleisten, werde ich die Gründe für jede Empfehlung erläutern, auf chemische Prinzipien verweisen und maßgebliche Quellen für Reaktionsmechanismen und optimale Bedingungen zitieren. Außerdem werde ich ein detailliertes, schrittweises Versuchsprotokoll für Studien zur Temperaturoptimierung erstellen. Ich werde visuelle Hilfsmittel einbeziehen, indem ich mindestens ein Graphviz-Diagramm erstelle, um ein relevantes Konzept zu veranschaulichen, wie z. B. die Beziehung zwischen Temperatur, Reaktionsgeschwindigkeit und Nebenproduktbildung, und ich werde alle quantitativen Daten in einer gut strukturierten Tabelle darstellen. Schließlich werde ich alle gesammelten Informationen in einem umfassenden technischen Leitfaden zusammenfassen und sicherstellen, dass er alle Anforderungen des Benutzers erfüllt, einschließlich eines vollständigen Abschnitts "Referenzen" mit anklickbaren URLs, und ihn dann dem Benutzer präsentieren.
Verfasst von: Senior Application Scientist, Gemini Division
Einführung Dieses Dokument dient als technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von N-Cyclopentyl-2-methyl-4-nitroanilin beteiligt sind. Die Temperatur ist ein entscheidender Parameter, der die Reaktionsgeschwindigkeit, die Ausbeute, die Reinheit und das Nebenproduktprofil maßgeblich beeinflusst. Eine suboptimale Temperaturkontrolle ist eine häufige Fehlerquelle, die zu inkonsistenten Ergebnissen und Schwierigkeiten bei der Aufreinigung führt. Dieses Handbuch bietet detaillierte, auf Erfahrung basierende Einblicke in Form von häufig gestellten Fragen (FAQs) und Anleitungen zur Fehlerbehebung, um Sie bei der Optimierung Ihrer Syntheseprotokolle zu unterstützen.
Teil 1: Häufig gestellte Fragen (FAQs) zur Temperaturoptimierung
F1: Was ist der allgemeine Syntheseweg für N-Cyclopentyl-2-methyl-4-nitroanilin?
Die Synthese von N-Cyclopentyl-2-methyl-4-nitroanilin wird am effizientesten in zwei Hauptphasen durchgeführt:
-
Synthese des Vorläufers: Zunächst wird 2-Methyl-4-nitroanilin aus o-Toluidin hergestellt. Dieser Prozess umfasst in der Regel eine dreistufige Sequenz:
-
Schutz der Aminogruppe: Die Aminogruppe von o-Toluidin wird durch Acylierung (z. B. mit Essigsäureanhydrid) geschützt, um die Reaktivität während der Nitrierung zu steuern.[1][2]
-
Elektrophile aromatische Substitution (Nitrierung): Der geschützte aromatische Ring wird nitriert, um die Nitrogruppe in para-Position zur Methylgruppe einzuführen.[1][2]
-
Entschützung (Hydrolyse): Die Acylschutzgruppe wird entfernt, um den Vorläufer 2-Methyl-4-nitroanilin zu erhalten.[2][3]
-
-
N-Cyclopentylierung: Der Vorläufer, 2-Methyl-4-nitroanilin, wird dann mit einem Cyclopentyl-Elektrophil umgesetzt. Dies wird typischerweise über eine nukleophile aromatische Substitution (SNAr) erreicht, bei der 1-Halogen-2-methyl-4-nitrobenzol (z. B. 1-Chlor- oder 1-Fluor-2-methyl-4-nitrobenzol) mit Cyclopentylamin umgesetzt wird. Die stark elektronenziehende Nitrogruppe ist für die Aktivierung des aromatischen Rings für den nukleophilen Angriff entscheidend.[4]
F2: Warum ist die Temperaturkontrolle bei der Synthese des Vorläufers 2-Methyl-4-nitroanilin so entscheidend?
Die Temperaturkontrolle ist in jeder Phase der Vorläufersynthese von entscheidender Bedeutung, um Ausbeute und Reinheit zu maximieren:
-
Acylierung: Obwohl dieser Schritt im Allgemeinen robust ist, kann eine zu hohe Temperatur zu Nebenreaktionen und Verfärbungen des Produkts führen. Ein Temperaturbereich von 80 °C bis 120 °C wird häufig für die Acetylierung angegeben.[5] Die Aufrechterhaltung einer konstanten Temperatur gewährleistet eine vollständige Reaktion, ohne das Ausgangsmaterial oder das Produkt zu zersetzen.
-
Nitrierung: Dies ist der temperaturempfindlichste Schritt. Die Nitrierung ist eine stark exotherme Reaktion. Eine unzureichende Kühlung kann zu einem unkontrollierten Temperaturanstieg führen, was mehrere Probleme verursacht:
-
Übernitrierung: Es können sich Dinitro- oder sogar Trinitro-Nebenprodukte bilden, die schwer zu entfernen sind.
-
Bildung von Isomeren: Höhere Temperaturen können die Regioselektivität verringern und zur Bildung unerwünschter Isomere wie 2-Methyl-6-nitroanilin führen.[6]
-
Sicherheitsrisiken: Unkontrollierte exotherme Reaktionen können zu unkontrollierbarem Druckaufbau im Reaktionsgefäß führen. Aus diesen Gründen wird die Nitrierung typischerweise bei sehr niedrigen Temperaturen durchgeführt, oft unter 10 °C und manchmal sogar zwischen 0-5 °C, indem die Nitriermischung langsam zugegeben wird.[2]
-
-
Hydrolyse: Dieser Schritt erfordert in der Regel eine Erwärmung unter Rückfluss (z. B. 90-110 °C), um die Amidbindung zu spalten.[1][3][5] Die Temperatur muss hoch genug sein, um die Reaktion in einer angemessenen Zeit voranzutreiben, aber eine übermäßige Erhitzung kann zu einer Zersetzung des Produkts führen.
F3: Was sind die wichtigsten Überlegungen bei der Wahl der optimalen Temperatur für den abschließenden N-Cyclopentylierungsschritt (SNAr)?
Die Optimierung der Temperatur für die SNAr-Reaktion zur Bildung von N-Cyclopentyl-2-methyl-4-nitroanilin erfordert ein Gleichgewicht zwischen Reaktionsgeschwindigkeit und Selektivität.
-
Aktivierungsenergie: SNAr-Reaktionen haben eine signifikante Aktivierungsenergiebarriere, die mit der vorübergehenden Störung der Aromatizität im Meisenheimer-Komplex-Zwischenprodukt zusammenhängt.[7] Daher ist in der Regel eine Erwärmung erforderlich, um die Reaktion in einer angemessenen Zeit durchzuführen.
-
Reaktionsgeschwindigkeit vs. Zersetzung: Mit steigender Temperatur erhöht sich die Reaktionsgeschwindigkeit. Allerdings steigt auch die Geschwindigkeit der Zersetzung des Ausgangsmaterials und des Produkts sowie die Bildung von Nebenprodukten. Die optimale Temperatur maximiert die Bildungsrate des gewünschten Produkts und minimiert gleichzeitig diese unerwünschten Wege.
-
Lösungsmittel: Der Siedepunkt des gewählten Lösungsmittels (z. B. DMF, DMSO, NMP) setzt eine praktische Obergrenze für die Reaktionstemperatur. Hochsiedende polare aprotische Lösungsmittel werden oft bevorzugt, da sie die geladenen Zwischenprodukte stabilisieren und höhere Reaktionstemperaturen ermöglichen.[8]
-
Reaktivität des Halogens: Die Art des Halogens am aromatischen Ring beeinflusst die erforderliche Temperatur. Die Reaktivität für SNAr lautet typischerweise F > Cl > Br > I. Eine Reaktion mit einem reaktiveren Fluor-Substituenten kann bei einer niedrigeren Temperatur durchgeführt werden als die mit einem Chlor-Substituenten.[4]
F4: Was sind die typischen Nebenreaktionen im Zusammenhang mit einer unsachgemäßen Temperaturkontrolle während der N-Cyclopentylierung?
-
Zu niedrige Temperatur: Das offensichtlichste Ergebnis ist eine sehr langsame oder unvollständige Reaktion, die zu einer geringen Ausbeute und der Notwendigkeit führt, große Mengen an nicht umgesetztem Ausgangsmaterial zurückzugewinnen.
-
Zu hohe Temperatur:
-
Bildung von Teer: Nitroaniline können bei hohen Temperaturen, insbesondere in Gegenwart von Basen, thermisch instabil sein, was zur Bildung von dunklen, teerartigen Polymerisationsnebenprodukten führt.
-
Eliminierungsreaktionen: Wenn das Lösungsmittel oder die Base als Nukleophil wirken kann, können bei hohen Temperaturen Konkurrenzreaktionen auftreten.
-
Druckaufbau: Bei Verwendung von Cyclopentylamin, das einen relativ niedrigen Siedepunkt hat (106 °C), kann eine zu hohe Temperatur in einem geschlossenen System zu einem gefährlichen Druckaufbau führen.
-
Teil 2: Anleitung zur Fehlerbehebung
| Problem | Wahrscheinliche temperaturbedingte Ursache(n) | Vorgeschlagene Lösung(en) |
| Geringe Ausbeute des 2-Methyl-4-nitroanilin-Vorläufers | Nitrierung: Die Temperatur war zu hoch, was zur Bildung von Nebenprodukten führte. Hydrolyse: Unvollständige Reaktion aufgrund unzureichender Temperatur oder Reaktionszeit. | Nitrierung: Führen Sie die Reaktion in einem Eis-Salz-Bad durch und überwachen Sie die Innentemperatur sorgfältig. Stellen Sie sicher, dass die Temperatur unter 10 °C bleibt.[2] Hydrolyse: Stellen Sie sicher, dass die Reaktion die Rückflusstemperatur (z. B. 90-110 °C) erreicht und für die angegebene Zeit (z. B. 2-3 Stunden) beibehalten wird.[3][5] Überwachen Sie den Fortschritt mittels DC. |
| Bildung mehrerer Nitro-Isomere während des Nitrierungsschritts | Die Reaktionstemperatur war zu hoch, was die Regioselektivität verringerte. Die Nitrierung ist stark temperaturabhängig. | Halten Sie die Reaktionstemperatur strikt unter 10 °C, idealerweise zwischen 0-5 °C. Fügen Sie die Nitriermischung sehr langsam hinzu, um eine exotherme Reaktion zu vermeiden. |
| Unvollständige N-Cyclopentylierungsreaktion (SNAr) | Die Reaktionstemperatur ist zu niedrig, um die Aktivierungsenergiebarriere effizient zu überwinden. | Erhöhen Sie die Reaktionstemperatur schrittweise (z. B. in 10-°C-Schritten) und überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS. Führen Sie eine kleine Optimierungsreihe durch, um die ideale Temperatur zu finden (siehe Protokoll 3.2). |
| Bildung von dunklen, teerartigen Nebenprodukten während der N-Cyclopentylierung | Die Reaktionstemperatur ist zu hoch, was zur Zersetzung des Nitroarens oder zur Polymerisation führt. | Senken Sie die Reaktionstemperatur. Wenn die Reaktionsgeschwindigkeit dann zu langsam wird, sollten Sie einen reaktiveren Ausgangsstoff (z. B. das Fluor- anstelle des Chlor-Derivats) oder einen Katalysator in Betracht ziehen, der mildere Bedingungen ermöglicht. Stellen Sie sicher, dass die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt wird, um oxidative Nebenreaktionen zu minimieren. |
Teil 3: Versuchsprotokolle
Protokoll 3.1: Synthese von 2-Methyl-4-nitroanilin (Vorläufer)
Dieses Protokoll fasst ein allgemeines Verfahren auf der Grundlage veröffentlichter Methoden zusammen.[2][5]
Schritt 1: Acetylierung von o-Toluidin
-
In einem geeigneten Reaktionskolben werden o-Toluidin (1 Äq.) und Essigsäure (ca. 2,5 Vol.) gemischt.
-
Unter Rühren wird langsam Essigsäureanhydrid (1,1 Äq.) zugegeben, wobei die Temperatur unter 60 °C gehalten wird.
-
Nach Abschluss der Zugabe wird die Mischung auf 100-120 °C erhitzt und 2-4 Stunden lang umgesetzt.
-
Die Reaktionsmischung wird abgekühlt, um das Produkt, N-Acetyl-o-toluidin, auszukristallisieren. Das Produkt wird durch Filtration gesammelt.
Schritt 2: Nitrierung von N-Acetyl-o-toluidin
-
Das getrocknete N-Acetyl-o-toluidin (1 Äq.) wird in einem Kolben in konzentrierter Schwefelsäure gelöst, der in einem Eis-Salz-Bad auf 0-5 °C gekühlt wird.
-
In einem separaten Gefäß wird eine Nitriermischung aus konzentrierter Salpetersäure (1,1 Äq.) und konzentrierter Schwefelsäure hergestellt und ebenfalls gekühlt.
-
Die kalte Nitriermischung wird tropfenweise zur Lösung des N-Acetyl-o-toluidins gegeben, wobei sichergestellt wird, dass die Innentemperatur 10 °C nicht übersteigt.
-
Nach der Zugabe wird die Reaktion bei Raumtemperatur etwa eine Stunde lang gerührt.
-
Die Reaktionsmischung wird vorsichtig über zerstoßenes Eis gegossen, um das nitrierte Produkt, N-Acetyl-2-methyl-4-nitroanilin, auszufällen. Das Produkt wird durch Filtration gesammelt und mit kaltem Wasser gewaschen.
Schritt 3: Hydrolyse von N-Acetyl-2-methyl-4-nitroanilin
-
Das rohe N-Acetyl-2-methyl-4-nitroanilin wird in einen Kolben mit einer wässrigen Säurelösung (z. B. 70%ige Schwefelsäure oder konzentrierte Salzsäure) gegeben.
-
Die Mischung wird 2-3 Stunden lang unter Rückfluss erhitzt (ca. 90-110 °C), bis die Hydrolyse abgeschlossen ist (überwacht durch DC).
-
Die Reaktionsmischung wird abgekühlt und vorsichtig mit einer Base (z. B. Natriumhydroxidlösung) auf einen pH-Wert von etwa 7 neutralisiert, um das 2-Methyl-4-nitroanilin auszufällen.
-
Das feste Produkt wird durch Filtration gesammelt, mit Wasser gewaschen und getrocknet.
Protokoll 3.2: Vorgeschlagenes Protokoll zur Temperaturoptimierung der Synthese von N-Cyclopentyl-2-methyl-4-nitroanilin über nukleophile aromatische Substitution
Ausgangsmaterialien: 1-Chlor-2-methyl-4-nitrobenzol, Cyclopentylamin, Kaliumcarbonat (oder eine andere geeignete Base), DMSO (oder ein anderes polares aprotisches Lösungsmittel).
-
Einrichtung: Richten Sie vier identische Reaktionsgefäße mit Rührstäben und Rückflusskühlern unter einer Stickstoffatmosphäre ein.
-
Reagenzienzugabe: Geben Sie in jedes Gefäß 1-Chlor-2-methyl-4-nitrobenzol (1 Äq.), Kaliumcarbonat (2 Äq.) und DMSO.
-
Temperaturkontrolle: Stellen Sie jedes Gefäß in einen separaten Heizblock oder ein Ölbad, das auf eine andere Temperatur eingestellt ist:
-
Gefäß A: 80 °C
-
Gefäß B: 100 °C
-
Gefäß C: 120 °C
-
Gefäß D: 140 °C
-
-
Reaktionsbeginn: Sobald die Gefäße die Zieltemperatur erreicht haben, geben Sie Cyclopentylamin (1,5 Äq.) in jedes Gefäß, um die Reaktion zu starten (t=0).
-
Überwachung: Entnehmen Sie zu festgelegten Zeitpunkten (z. B. 1, 2, 4, 8 und 24 Stunden) eine kleine Probe aus jeder Reaktion. Löschen Sie die Reaktion in der Probe und analysieren Sie sie mittels DC oder LC-MS, um den Verbrauch des Ausgangsmaterials und die Bildung des Produkts zu quantifizieren.
-
Analyse: Vergleichen Sie nach 24 Stunden (oder wenn eine der Reaktionen abgeschlossen ist) die Ergebnisse:
-
Ausbeute: Bestimmen Sie die Produktausbeute bei jeder Temperatur.
-
Reinheit: Beurteilen Sie das Nebenproduktprofil bei jeder Temperatur.
-
Rate: Identifizieren Sie die Temperatur, die den besten Kompromiss zwischen einer angemessenen Reaktionszeit und minimaler Nebenproduktbildung bietet.
-
Teil 4: Datenzusammenfassung & Visualisierungen
Tabelle 1: Gemeldete Temperaturbedingungen für die Synthese von 2-Methyl-4-nitroanilin
| Syntheseschritt | Reagenzien | Temperaturbereich (°C) | Referenz(en) |
| Acetylierung | o-Toluidin, Essigsäureanhydrid | 80 - 120 | [5] |
| Nitrierung | N-Acetyl-o-toluidin, HNO₃/H₂SO₄ | < 10 (idealerweise 0-5) | [2] |
| Nitrierung | N-Benzolsulfonyl-o-toluidin, HNO₃ | 40 - 50 | [1][9] |
| Hydrolyse | N-Acetyl/Sulfonyl-Derivat, Säure | 90 - 110 (Rückfluss) | [1][3][5] |
Diagramm 1: Konzeptionelle Beziehung zwischen Temperatur und SNAr-Reaktionsergebnissen
Abbildung 1: Einfluss der Temperatur auf die SNAr-Reaktion.
Referenzen
-
A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem.
-
4-methyl-2-nitroaniline synthesis method. Patsnap Eureka.
-
What is the application and production method of 2-Methyl-4-nitroaniline? Guidechem.
-
2-Methyl-4-nitroaniline synthesis. ChemicalBook.
-
CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. Google Patents.
-
The Genesis and Journey of a Dyetuff Keystone: A Technical Guide to 2-Methyl-4-nitroaniline. Benchchem.
-
Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. ResearchGate.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Publications.
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Technical Support Center: Synthesis of N-cyclopentyl-2-methyl-4-nitroaniline
A Guide to Preventing Over-Nitration and Maximizing Yield
Welcome to the technical support center for the synthesis of N-cyclopentyl-2-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific nitration reaction. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deep understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your results. Over-nitration is a common and critical issue in this synthesis, leading to impurities that are difficult to remove and significantly lowering the yield of the desired product. This document will focus on the principles and practical steps to control the reaction and prevent the formation of dinitrated byproducts.
Troubleshooting & FAQs: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis. The answers are designed to explain the causality behind the experimental choices, empowering you to make informed decisions in the lab.
Q1: My final product is contaminated with a significant amount of a dinitro-byproduct. What is the primary cause of this over-nitration?
A1: Over-nitration is a classic case of the reaction proceeding beyond the desired mono-nitration stage. The primary cause is an aromatic ring that is too strongly activated. The starting material, N-cyclopentyl-2-methylaniline, contains two activating groups: the N-cyclopentylamino group and the methyl group. Both are ortho-, para-directing and increase the electron density of the benzene ring, making it highly susceptible to electrophilic attack.[1] While we desire one nitration event at the C-4 position, the resulting product, this compound, is still activated enough under harsh conditions to undergo a second nitration. The key to preventing this is to moderate the ring's reactivity.
Q2: How can I effectively moderate the reactivity of the starting material to prevent dinitration?
A2: The most robust and widely accepted method is the use of a protecting group on the amine.[2] By converting the secondary amine to an amide (e.g., an acetamide) before nitration, you temporarily reduce its activating influence. The acetyl group is electron-withdrawing, which pulls the nitrogen's lone pair away from the aromatic ring, thereby decreasing the ring's nucleophilicity.[2][3] This "taming" of the ring is usually sufficient to allow for clean mono-nitration. After the nitration step, the protecting group is easily removed by hydrolysis to yield the desired product.
Q3: I am still observing over-nitration even after using a protecting group. What other reaction parameters should I control?
A3: If over-nitration persists, you must critically evaluate your reaction conditions. The most likely culprits are:
-
Temperature: Nitration is a highly exothermic reaction. Inadequate temperature control is a common pitfall. The reaction should be maintained at a low temperature (typically 0-10 °C) using an ice bath.[4] Higher temperatures provide the activation energy for the second, less favorable nitration step, leading to the dinitro byproduct. This is a classic example of kinetic versus thermodynamic control; at low temperatures, the faster-forming mono-nitro product is favored (kinetic control), while at higher temperatures, the reaction may overcome the energy barrier to form the more stable, but undesired, dinitrated product (thermodynamic control).[5][6]
-
Rate of Nitrating Agent Addition: The slow, dropwise addition of the nitrating mixture (mixed acid) is crucial.[2] Adding the nitrating agent too quickly can cause localized "hot spots" where the temperature spikes, leading to over-nitration and other side reactions like oxidation.
-
Stoichiometry: Using a significant excess of the nitrating agent can drive the reaction towards dinitration. Use only a slight excess (typically 1.05-1.1 equivalents) of nitric acid to ensure the reaction goes to completion without promoting side reactions.
Q4: Besides the dinitro-byproduct, I'm getting a mixture of isomers. How can I improve the regioselectivity for the 4-nitro product?
A4: The regioselectivity is governed by both electronic and steric effects.[7][8] The N-acetyl (protecting group) and the methyl group are both ortho-, para-directing. The desired product is nitrated at the C-4 position, which is para to the directing N-acetyl group.
-
Steric Hindrance: The N-cyclopentyl group and the 2-methyl group create significant steric bulk around the ortho positions (C-3 and C-6).[9] This steric hindrance makes it physically difficult for the incoming electrophile (NO₂⁺) to attack these positions, thereby strongly favoring attack at the less hindered C-4 position.[8]
-
Protecting Group: Using a bulky protecting group can further enhance this steric hindrance at the ortho positions.
If you are seeing significant amounts of other isomers, it may indicate that the reaction is being run under conditions that are too harsh, or that direct nitration of the unprotected amine is occurring.[2] In a strongly acidic medium, the unprotected amine can be protonated to the anilinium ion, which is a meta-director, leading to the formation of the 3-nitro isomer.[10][11]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, with an emphasis on the critical control points for preventing over-nitration.
Part 1: Protection of the Amine (Acetylation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-cyclopentyl-2-methylaniline (1 equivalent) and glacial acetic acid (approx. 2.5 volumes relative to the aniline).
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water with vigorous stirring. The N-acetylated product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry the product. Purity can be checked by melting point and TLC.
Part 2: Nitration of the Protected Amine
-
Setup: In a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the dried N-acetyl-N-cyclopentyl-2-methylaniline (1 equivalent) in concentrated sulfuric acid (approx. 3-4 volumes). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (approx. 1 volume) while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred aniline solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. The addition should take at least 30-45 minutes.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude N-acetyl-N-cyclopentyl-2-methyl-4-nitroaniline.
-
Isolation: Collect the solid product by vacuum filtration and wash extensively with cold water until the filtrate is neutral to pH paper.
Part 3: Deprotection (Hydrolysis)
-
Setup: Place the crude nitrated amide product in a round-bottom flask. Add a mixture of concentrated sulfuric acid (e.g., 70%) or hydrochloric acid and water.
-
Reaction: Heat the mixture under reflux for 1-2 hours, or until TLC indicates the disappearance of the starting amide.[7]
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize the solution by the slow addition of a base (e.g., 10% NaOH solution) until the desired this compound precipitates.[7]
-
Purification: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary to remove any remaining isomers.
Data Presentation
The following table summarizes the expected outcomes under different reaction conditions. The key to success is maintaining the conditions outlined in the "Optimized" column.
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Rationale |
| Amine Protection | No protecting group | High risk of oxidation, over-nitration, and isomer formation | Acetyl group protection | Moderates ring activity, prevents side reactions[2] |
| Temperature | > 20 °C | Increased dinitration; potential for runaway reaction | 0 - 10 °C | Favors kinetic mono-nitro product over thermodynamic dinitro product[6] |
| Nitrating Agent | >1.2 equivalents HNO₃ | Higher incidence of dinitration | 1.05 - 1.1 equivalents HNO₃ | Sufficient for complete reaction without driving over-nitration |
| Reagent Addition | Rapid addition | Localized overheating, leading to byproducts | Slow, dropwise addition | Ensures uniform temperature control[2] |
| Expected Yield | < 50% (mono-nitro) | Product loss to byproducts | > 75% (mono-nitro) | Controlled reaction maximizes desired product formation |
Mechanisms & Visualizations
To better understand the process, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Reaction Pathways: Desired vs. Over-Nitration
Caption: Desired mono-nitration vs. over-nitration pathway.
Troubleshooting Workflow for Over-Nitration
Caption: A logical guide for troubleshooting over-nitration.
References
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]
-
Ribeiro, C. M. R., & Silva, A. M. S. (2016). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Fenix. Retrieved February 21, 2026, from [Link]
-
da Silva, G. B. (n.d.). Integrated kinetic and thermodynamic model describing the nitrosation of aniline and its derivatives under reaction- and encounter-controlled conditions. Murdoch University. Retrieved February 21, 2026, from [Link]
-
An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. (2024). PubMed. Retrieved February 21, 2026, from [Link]
-
Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Our design for nitration of N‐alkylanilines. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Why does nitration of N,N-dimethylaniline occur at the meta position?. (2012). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]
-
Thermodynamic reaction control. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved February 21, 2026, from [Link]
-
Despite the amino group being an ortho/para director, nitration o... (n.d.). Pearson+. Retrieved February 21, 2026, from [Link]
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Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved February 21, 2026, from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved February 21, 2026, from [Link]
-
33: Kinetic control vs. thermodynamic control. (2020). YouTube. Retrieved February 21, 2026, from [Link]
-
16.6: An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
Synthesis of A. N-cyclopropyl-2-nitroaniline. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]
-
Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 21, 2026, from [Link]
-
Reactions of Aniline. (2024). Chemistry Steps. Retrieved February 21, 2026, from [Link]
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. Retrieved February 21, 2026, from [Link]
-
(PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (2018). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Nitration of aniline. (2019). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]
-
Synthesis, spectra and electrochemistry of dinitro-bis- {2-(phenylazo)pyrimidine} ruthenium(II). (2006). Indian Academy of Sciences. Retrieved February 21, 2026, from [Link]
- Method for the preparation of nitroanilines. (n.d.). Google Patents.
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Technical Support Center: Synthesis of N-cyclopentyl-2-methyl-4-nitroaniline
Welcome to the technical support center for the synthesis of N-cyclopentyl-2-methyl-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and minimize impurities during the synthesis of this important chemical intermediate. Our approach moves beyond simple step-by-step instructions, focusing on the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
The most common and efficient route to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway typically involves reacting an activated aryl halide, such as 1-fluoro-2-methyl-4-nitrobenzene, with cyclopentylamine. The electron-withdrawing nitro group is critical, as it activates the aromatic ring for nucleophilic attack by the amine.[1][2][3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during this synthesis.
Core Synthesis & Impurity Pathway
The primary reaction involves the displacement of a leaving group (like fluoride) from the aromatic ring by cyclopentylamine. Understanding this pathway is key to diagnosing issues.
A common source of impurities arises not from the main reaction itself, but from the synthesis of the starting material, 2-methyl-4-nitroaniline (or its halo-derivative). Nitration of protected o-toluidine can often produce isomeric byproducts.[4][5]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis.
Part 1: Reaction Monitoring & Impurities
Question: My TLC plate shows three spots after several hours of reaction. How do I identify them?
Answer: This is a common scenario. The three spots likely correspond to your starting aryl halide, the desired product, and unreacted cyclopentylamine (which may or may not be UV active).
-
Identification Strategy:
-
Co-spotting: The most reliable method is to run a TLC plate with three lanes: one for your starting aryl halide, one for the reaction mixture, and a "co-spot" lane where you apply both the starting material and the reaction mixture.[6] The spot for the starting material will appear more intense in the co-spot lane.
-
Polarity Rules: The product, this compound, is more polar than the starting 1-fluoro-2-methyl-4-nitrobenzene due to the N-H group available for hydrogen bonding. Therefore, the product will have a lower Rf value (travel less far up the plate). The starting aryl halide will have a higher Rf.
-
Visualization: Cyclopentylamine is often not UV active. You may need to stain the plate (e.g., with ninhydrin or permanganate) to visualize it. It is highly polar and will likely have a very low Rf or remain on the baseline.
-
| Compound | Expected Rf Value (e.g., in 20% EtOAc/Hexane) | Visualization |
| 1-Fluoro-2-methyl-4-nitrobenzene | High (e.g., 0.7-0.8) | UV Active |
| This compound | Medium (e.g., 0.4-0.5) | UV Active (Yellow/Orange Spot) |
| Cyclopentylamine | Low / Baseline (e.g., 0.0-0.1) | UV Inactive; Stains with Ninhydrin |
Question: The reaction seems to have stalled; the starting material spot on the TLC is not getting any smaller. What are the likely causes?
Answer: Reaction stalling can be attributed to several factors:
-
Insufficient Base: The SNAr reaction generates a proton (from the amine) and displaces a halide, forming acids (e.g., HF). A base is required to neutralize this and drive the reaction to completion. If the base is weak, impure, or used in insufficient quantity, the reaction medium can become acidic, protonating the cyclopentylamine nucleophile and rendering it unreactive.
-
Low Temperature: While SNAr reactions with highly activated substrates like fluoronitrobenzenes can often run at moderate temperatures, some combinations require more thermal energy to overcome the activation barrier. Consider increasing the temperature by 10-20 °C.
-
Deactivated Nucleophile: Ensure your cyclopentylamine is pure. If it has degraded or contains significant water, its nucleophilicity will be reduced.
-
Poor Solvent Choice: The reaction typically requires a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to solvate the intermediate Meisenheimer complex.[7] Using a non-polar solvent can significantly hinder the reaction rate.
Question: My purified product contains a persistent impurity with a very similar Rf. What is it and how do I remove it?
Answer: This is often an isomeric impurity , most likely N-cyclopentyl-2-methyl-6-nitroaniline . As shown in Diagram 2, this isomer can be formed during the nitration of the o-toluidine precursor and carried through the synthesis.[4] Because its polarity and structure are very similar to the desired product, it is difficult to separate.
-
Removal Strategy:
-
Flash Column Chromatography: This is the most effective method. You will need to use a shallow solvent gradient with a low-polarity eluent system (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 15-20%). The slight difference in polarity should allow for separation over a long column.
-
Recrystallization: This may work if the impurity is present in a small amount (<5%). The key is finding a solvent system where the desired product has lower solubility than the impurity when cold. This often requires screening several solvents.[8][9]
-
Part 2: Work-up and Purification
Question: How do I effectively remove excess cyclopentylamine after the reaction is complete?
Answer: Cyclopentylamine is a base and can be easily removed with an acidic wash during the work-up. After diluting the reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer one or two times with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The cyclopentylamine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
Question: My product "oiled out" instead of crystallizing during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, often because the solution is supersaturated or cooled too quickly.[8]
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not at the saturation point.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a paper towel. Do not place it directly in an ice bath. Rapid cooling promotes oiling.
-
Scratching: Once the solution is at room temperature, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.
-
Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal can induce crystallization.
-
Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your product. Consider a lower-boiling solvent or a different mixed-solvent system.[9]
-
| Solvent/System | Polarity | Comments for Nitroanilines |
| Ethanol | Polar Protic | Good general choice; dissolves product when hot, less soluble when cold.[9][10] |
| Ethanol/Water | Polar Protic | Excellent for fine-tuning solubility. Add water as the "poor" solvent to a hot ethanol solution until cloudy, then re-clarify with a drop of ethanol.[9] |
| Toluene | Non-polar | Can be effective for nitroaromatic compounds.[8] |
| Ethyl Acetate/Hexane | Medium/Non-polar | More commonly used for chromatography, but can be used for recrystallization if the product is highly soluble in EtOAc and insoluble in hexane. |
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your synthesis and purification.
Protocol 1: Synthesis of this compound (SNAr)
-
Reaction Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like acetonitrile or DMF (approx. 0.2 M concentration).
-
Addition of Nucleophile: Add cyclopentylamine (1.2 eq) to the mixture via syringe.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate/hexane).[11] The reaction is typically complete in 4-12 hours, indicated by the consumption of the starting aryl halide.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic base.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with 1M HCl (2x) to remove excess cyclopentylamine.
-
Wash with water (1x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethanol.[9][10] Heat the mixture on a hot plate with swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
References
- A Comparative Guide to the Validation of N-benzylideneaniline Synthesis with TLC Monitoring. Benchchem.
- Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. Benchchem.
- LAB 1 - EXPERIMENTAL PROCEDURE.
- Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1. Googleapis.com.
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
- Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. Benchchem.
- Reactions of Aniline. Chemistry Steps.
- Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
- 21.04 Nuc. Aromatic Substitution | OrganicChemGuide. organic chemistry tutor.
- Nucleophilic Aromatic Substitution. Nptel.
- Experiment 4:: TLC and HPLC of Nitroanilines. Scribd.
- Why aniline doesn't appear when i'm test it using TLC. ResearchGate.
- A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem.
- Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate.
- 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka.
- EP0635483A1 - Process for preparing nitroaniline derivatives. Google Patents.
- 6 - Organic Syntheses Procedure.
- 2-Methyl-4-nitroaniline synthesis. ChemicalBook.
- Synthesis of 2-methyl-4-nitroaniline. PrepChem.com.
- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. Google Patents.
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Validation & Comparative
A Comparative Guide to the Synthesis of N-Cyclopentyl-2-methyl-4-nitroaniline for Pharmaceutical Research
For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of novel chemical entities is a cornerstone of progress. N-cyclopentyl-2-methyl-4-nitroaniline is a key structural motif in various pharmacologically active compounds, making its synthetic accessibility a topic of significant interest. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this target molecule: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide your selection of the most suitable method for your research needs.
Introduction to this compound
This compound incorporates several key features that are attractive in medicinal chemistry. The nitroaniline core is a versatile precursor for further functionalization, such as reduction of the nitro group to an amine, which can then be elaborated into a wide array of amides, ureas, and other functionalities. The cyclopentyl group imparts lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability. The methyl group provides steric and electronic influence on the aromatic ring.
The synthesis of this molecule can be approached from the key intermediate, 2-methyl-4-nitroaniline, which is readily prepared from o-toluidine through a three-step process of amino group protection, nitration, and deprotection.[1][2][3][4] This guide will focus on the final, crucial step: the N-alkylation of the aniline nitrogen with a cyclopentyl group.
Synthetic Strategies: A Head-to-Head Comparison
The two most viable methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the reaction of an aryl halide, activated by a strong electron-withdrawing group, with a nucleophile.[7] In our case, the nitro group in the para position of the starting material, 1-chloro-2-methyl-4-nitrobenzene, strongly activates the ring towards nucleophilic attack by cyclopentylamine.
-
Buchwald-Hartwig Amination: This powerful, modern cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to form a carbon-nitrogen bond between an aryl halide and an amine.[5][8] This method is renowned for its broad substrate scope and functional group tolerance.
The choice between these two routes will depend on several factors, including the availability of starting materials, desired reaction scale, cost considerations, and the specific experimental capabilities of the laboratory.
Data Presentation: A Comparative Overview
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 1-Chloro-2-methyl-4-nitrobenzene | 1-Chloro-2-methyl-4-nitrobenzene |
| Reagents | Cyclopentylamine, Base (e.g., K₂CO₃, Et₃N) | Cyclopentylamine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu, Cs₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Anhydrous, non-polar (e.g., Toluene, Dioxane) |
| Temperature | Elevated (typically 80-150 °C) | Mild to elevated (typically 80-120 °C) |
| Reaction Time | Several hours to days | Typically shorter (minutes to hours) |
| Estimated Yield | Moderate to good (50-80%) | Good to excellent (70-95%) |
| Cost | Generally lower (no expensive catalyst/ligand) | Higher (due to palladium catalyst and phosphine ligand) |
| Scalability | Readily scalable | Can be challenging on a very large scale due to catalyst cost and removal |
| Advantages | Cost-effective, simple reagents | High yields, broad functional group tolerance, milder conditions often possible |
| Disadvantages | Harsher reaction conditions, may have lower yields | Cost of catalyst and ligand, potential for metal contamination in the product |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on established procedures for the SNAr reaction of activated aryl halides with amines.[9]
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2-methyl-4-nitrobenzene (1.0 eq.), cyclopentylamine (2.0 eq.), and potassium carbonate (2.0 eq.).
-
Add a suitable volume of anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the aryl halide.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Route 2: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination.[5][8]
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by 1-chloro-2-methyl-4-nitrobenzene (1.0 eq.) and cyclopentylamine (1.2 eq.).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Mechanistic Insights
To better understand the underlying chemical transformations, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the mechanism of the SNAr reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sources
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- 2. guidechem.com [guidechem.com]
- 3. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 9. prepchem.com [prepchem.com]
comparing the reactivity of N-cyclopentyl-2-methyl-4-nitroaniline with other nitroanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced Reactivity of Substituted Nitroanilines
Nitroanilines are fundamental building blocks in the synthesis of a vast array of organic molecules, from azo dyes to life-saving pharmaceuticals. Their chemical behavior, dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group, presents a rich landscape for synthetic exploration. The reactivity of the aromatic ring and the nucleophilicity of the amino nitrogen are finely tunable through the introduction of additional substituents. This guide provides an in-depth comparative analysis of N-cyclopentyl-2-methyl-4-nitroaniline, a less-common derivative, with its more conventional counterparts such as 4-nitroaniline, 2-methyl-4-nitroaniline, and N-methyl-4-nitroaniline. Understanding the subtle yet significant effects of N-alkylation and ortho-methylation is paramount for optimizing reaction conditions and designing novel synthetic pathways.
This guide will delve into the electronic and steric factors that govern the reactivity of these molecules, supported by comparative data and detailed experimental protocols for evaluating their relative performance in key chemical transformations.
The Foundation of Reactivity: Basicity and Electronic Effects
The reactivity of an aniline derivative is intrinsically linked to the availability of the nitrogen's lone pair of electrons. A more available lone pair leads to higher basicity and generally greater nucleophilicity. The basicity of anilines is quantified by the pKa of their conjugate acids (anilinium ions); a higher pKa indicates a stronger base.
In nitroanilines, the potent electron-withdrawing nitro group significantly reduces the basicity compared to aniline by delocalizing the nitrogen's lone pair through resonance.[1][2] The introduction of alkyl groups, however, can counteract this effect to some extent.
-
N-Alkylation: Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, thereby increasing basicity. The N-cyclopentyl group is expected to have a more pronounced electron-donating effect than a methyl group due to its greater number of sp³-hybridized carbon atoms.
-
Ortho-Methylation: A methyl group at the ortho position to the amino group introduces a combination of electronic and steric effects. Electronically, it is weakly electron-donating. Sterically, it can hinder the approach of electrophiles to the nitrogen and the aromatic ring, and it can also disrupt the planarity of the molecule, which can affect resonance delocalization.
The following table summarizes the pKa values of the conjugate acids of relevant aniline derivatives, providing a quantitative basis for comparing their basicity.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Aniline | C₆H₅NH₂ | 4.63 | [1] |
| 4-Nitroaniline | O₂NC₆H₄NH₂ | 1.0 | [3] |
| N-Methylaniline | C₆H₅NHCH₃ | 4.85 | [4] |
| N-Cyclopentylaniline | C₆H₅NH(C₅H₉) | 5.30 | [5] |
| 2-Methyl-4-nitroaniline | CH₃(O₂N)C₆H₃NH₂ | Not available | |
| This compound | CH₃(O₂N)C₆H₃NH(C₅H₉) | Not available |
From the available data, it is evident that N-alkylation significantly increases the basicity of aniline. The cyclopentyl group in N-cyclopentylaniline renders it a stronger base than N-methylaniline. Conversely, the nitro group in 4-nitroaniline drastically reduces basicity. It is therefore reasonable to predict that this compound will be a stronger base than 2-methyl-4-nitroaniline and 4-nitroaniline, but weaker than N-cyclopentylaniline.
Electrophilic Aromatic Substitution: A Tale of Competing Influences
In electrophilic aromatic substitution (EAS), the amino group is a powerful activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. In 4-nitroaniline derivatives, the substitution pattern is primarily dictated by the activating amino group, directing incoming electrophiles to the positions ortho to it (and meta to the nitro group).
The reactivity in EAS reactions is a function of the electron density of the aromatic ring. Electron-donating groups increase the rate of reaction, while electron-withdrawing groups decrease it.
-
This compound vs. 2-Methyl-4-nitroaniline: The electron-donating N-cyclopentyl group in the target molecule increases the electron density on the aromatic ring compared to the unsubstituted amino group in 2-methyl-4-nitroaniline. This is expected to lead to a higher rate of electrophilic aromatic substitution.
-
This compound vs. N-Cyclopentyl-4-nitroaniline: The ortho-methyl group in the target molecule provides a modest electron-donating effect, which should slightly increase the reactivity of the ring towards EAS compared to a non-methylated analogue. However, the steric hindrance from the ortho-methyl group could potentially decrease the reaction rate by impeding the approach of the electrophile. The net effect will depend on the size of the attacking electrophile.
The following diagram illustrates the logical workflow for comparing the reactivity of these compounds in EAS.
Caption: Factors influencing electrophilic aromatic substitution reactivity.
N-Acylation: Probing Nucleophilicity and Steric Hindrance
The acylation of the amino group is a fundamental reaction of anilines. The rate of this reaction is a good measure of the nucleophilicity of the nitrogen atom and its steric accessibility. Generally, increased basicity correlates with increased nucleophilicity. However, steric hindrance around the nitrogen can significantly slow down the reaction rate.
-
This compound vs. 2-Methyl-4-nitroaniline: The N-cyclopentyl group increases the electron density on the nitrogen, which should enhance its nucleophilicity. However, the bulky cyclopentyl group also introduces significant steric hindrance around the nitrogen atom.[6][7][8]
-
This compound vs. N-Cyclopentyl-4-nitroaniline: The ortho-methyl group in the target molecule further increases the steric congestion around the amino group, making it less accessible to the acylating agent.
Therefore, while this compound is predicted to be more basic than 2-methyl-4-nitroaniline, its rate of acylation may be slower due to the combined steric bulk of the N-cyclopentyl and ortho-methyl groups. The following table summarizes the expected trends in reactivity.
| Compound | Predicted Basicity Ranking | Predicted N-Acylation Rate Ranking | Primary Influencing Factors |
| This compound | 1 (Highest) | 4 (Lowest) | +I effect of alkyl groups, high steric hindrance |
| N-Methyl-4-nitroaniline | 2 | 2 | +I effect of methyl group, moderate steric hindrance |
| 2-Methyl-4-nitroaniline | 3 | 3 | +I effect of methyl group, moderate steric hindrance |
| 4-Nitroaniline | 4 (Lowest) | 1 (Highest) | -R effect of nitro group, low steric hindrance |
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
Determination of Relative Basicity by Competitive Protonation
This experiment provides a qualitative comparison of the basicities of the different nitroanilines.
Methodology:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound and a reference nitroaniline (e.g., 2-methyl-4-nitroaniline) in a suitable organic solvent (e.g., acetonitrile).
-
Acid Addition: To the mixture, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a strong acid such as trifluoroacetic acid.
-
Equilibration: Allow the mixture to equilibrate for 15-20 minutes at room temperature.
-
Analysis: Analyze the composition of the mixture using ¹H NMR spectroscopy. The ratio of the protonated and unprotonated forms of each aniline can be determined by integrating the characteristic peaks. The aniline that is preferentially protonated is the stronger base.
Comparative Kinetics of N-Acylation
This experiment quantitatively compares the rate of N-acylation for the different nitroanilines.
Methodology:
-
Reactant Solutions: Prepare standardized solutions of the nitroaniline to be tested and a common acylating agent (e.g., acetic anhydride) in a non-nucleophilic solvent (e.g., anhydrous acetonitrile).
-
Reaction Initiation: In a thermostated cuvette within a UV-Vis spectrophotometer, mix the nitroaniline solution with an excess of the acetic anhydride solution to ensure pseudo-first-order kinetics.
-
Data Acquisition: Monitor the disappearance of the nitroaniline reactant or the appearance of the N-acetylated product over time by measuring the change in absorbance at a characteristic wavelength.
-
Data Analysis: Plot the natural logarithm of the nitroaniline concentration (or a related absorbance value) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the acylating agent.
-
Comparison: Compare the second-order rate constants obtained for each nitroaniline under identical conditions. A larger rate constant indicates a higher reactivity towards acylation.
Caption: Experimental workflow for comparative N-acylation kinetics.
Conclusion
The reactivity of this compound is a product of a delicate balance between electronic and steric effects. While the N-cyclopentyl and 2-methyl groups enhance the basicity of the amino nitrogen through their electron-donating inductive effects, they also introduce significant steric hindrance. This steric congestion is predicted to be the dominant factor in reactions involving nucleophilic attack by the nitrogen, such as N-acylation, leading to a lower reaction rate compared to less substituted analogues. Conversely, in electrophilic aromatic substitution, the increased electron density in the aromatic ring is expected to enhance reactivity, although this may be tempered by steric hindrance towards bulky electrophiles.
The experimental protocols outlined in this guide provide a robust framework for quantifying these effects and validating the predicted reactivity trends. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes and the optimization of reaction conditions.
References
-
Steric hindrance in the benzylation of anilines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 21, 2026, from [Link]
- Li, S., et al. (2020). Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach. Acta Physico-Chimica Sinica, 36(11), 1906034.
-
PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- Saidykhan, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1823.
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved February 21, 2026, from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved February 21, 2026, from [Link]
- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Journal of the Indian Chemical Society.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Royal Society of Chemistry.
- Fu, G. C. (2006). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society, 128(17), 5612-5613.
- ResearchGate. (2025, April 4). (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
-
PubChem. (n.d.). N-Cyclopentylaniline. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- ChemicalBook. (2023, August 29).
- Benchchem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline.
- Journal of the Chemical Society B: Physical Organic. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
- Larock, R. C., & Reddy, T. R. (2002). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 67(8), 2639-2644.
- Birman, V. B., et al. (2013). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Journal of the American Chemical Society, 135(32), 11914-11925.
- Fundamentals of Organic Chemistry. (n.d.). 12.3 Basicity of Amines.
- Fu, G. C., & Watson, D. A. (2018). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism. Journal of the American Chemical Society, 140(40), 12795-12800.
- Quora. (2017, November 22). How 4-nitroaniline is a weaker base than 3-nitroaniline?
- PubMed. (2003, September 15). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics.
- PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline.
- Guidechem. (n.d.). N-cyclopentylaniline 40649-26-1 wiki.
- ACS Publications. (n.d.). Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. Journal of the American Chemical Society.
- Chemical Properties. (n.d.). 4-Nitroaniline.
- ResearchGate. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline.
-
PubChem. (n.d.). 4-Cyclopentylaniline. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- ResearchGate. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
- A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2025, February 20). Molecules.
- Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method.
- Sigma-Aldrich. (n.d.). 2-Methyl-4-nitroaniline 97.
- PubChemLite. (n.d.). N-cyclopentyl-4-nitroaniline (C11H14N2O2).
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
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- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for N-Cyclopentyl-2-methyl-4-nitroaniline Detection
Executive Summary
N-cyclopentyl-2-methyl-4-nitroaniline is a critical intermediate often encountered in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and androgen receptor modulators. Due to the structural combination of a nitro-aromatic moiety and a secondary amine, this compound presents specific analytical challenges: it possesses potential genotoxic liability (related to nitroanilines) and significant lipophilicity (LogP ~3.2–3.5).
This guide provides a rigorous cross-validation framework comparing HPLC-UV (for assay and process control) and LC-MS/MS (for trace impurity monitoring). It establishes the scientific rationale for method selection, ensuring compliance with ICH Q2(R1) and ICH M7 guidelines.
Analyte Profile & Physicochemical Basis
Understanding the molecule is the first step in method design. The N-cyclopentyl substitution significantly alters the behavior of the parent 2-methyl-4-nitroaniline.
| Property | Value (Predicted/Empirical) | Analytical Implication |
| Molecular Weight | ~220.27 g/mol | Ideal for LC-MS/MS (ESI+) detection. |
| LogP | 3.2 – 3.5 | Highly lipophilic; requires high organic content in RP-HPLC. |
| pKa (Base) | ~2.0 – 2.5 | Very weak base due to the electron-withdrawing nitro group. Remains neutral at physiological pH. |
| UV | 370 – 390 nm | The N-alkyl group causes a bathochromic (red) shift. Detection in the visible range offers high specificity against non-colored matrix components. |
| Solubility | High in ACN, MeOH, DCM; Low in Water. | Sample diluents must contain >50% organic solvent to prevent precipitation. |
Comparative Analytical Methodologies
Method A: HPLC-UV (The Process Standard)
Best For: Raw material assay, reaction monitoring, and purity analysis (>0.05% w/w).
-
Rationale: The high molar absorptivity of the nitroaniline chromophore allows for robust detection without the need for derivatization.
-
Column Selection: A C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18) is required to retain this lipophilic analyte.
-
Mobile Phase: A simple Gradient of Water (0.1% H3PO4) and Acetonitrile. Phosphate is preferred over formate here to suppress silanol activity and improve peak shape for the amine.
Protocol Summary:
-
Column: 150 mm x 4.6 mm, 3.5 µm C18.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 385 nm (Primary), 254 nm (Secondary).
-
Gradient: 40% B to 90% B over 15 minutes.
Method B: LC-MS/MS (The Trace Standard)
Best For: Genotoxic impurity (GTI) screening, cleaning validation, and trace analysis (<10 ppm).
-
Rationale: UV detection lacks the sensitivity for ppm-level detection in complex biological or API matrices. ESI+ ionization is highly efficient for the secondary amine.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]
-
MRM Transitions:
-
Precursor: [M+H]+ = 221.3 m/z
-
Quantifier: 221.3 → 152.1 (Loss of cyclopentyl group, characteristic).
-
Qualifier: 221.3 → 106.1 (Ring fragmentation).
-
Protocol Summary:
-
Column: 100 mm x 2.1 mm, 1.7 µm C18 (UHPLC).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).[1]
-
Mode: MRM (Multiple Reaction Monitoring).
Cross-Validation Workflow
To ensure the reliability of the routine HPLC-UV method, it must be cross-validated against the orthogonal LC-MS/MS method. This process confirms that the UV peak is pure and that no co-eluting impurities are inflating the assay value.
Step 1: Specificity & Mass Balance
Inject a spiked sample into the HPLC-UV system. Collect the fraction corresponding to the main peak. Re-inject this fraction into the LC-MS/MS system to scan for hidden co-eluting impurities (e.g., isobaric isomers or precursors lacking the chromophore).
Step 2: Linearity & Range Comparison
Construct calibration curves for both methods.
-
HPLC-UV Range: 10 µg/mL to 1000 µg/mL.
-
LC-MS/MS Range: 1 ng/mL to 1000 ng/mL.
-
Acceptance: The slopes should demonstrate parallelism in the overlapping range (if any), though typically these ranges are distinct.
Step 3: Bland-Altman Analysis (The Gold Standard)
Do not rely solely on correlation coefficients (
-
X-Axis: Average of Method A and Method B.
-
Y-Axis: (Method A - Method B) / Average %.
-
Limit of Agreement: 95% of differences should fall within ±2 standard deviations.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for selecting and validating the appropriate method based on the stage of drug development.
Figure 1: Decision tree for method selection and the critical cross-validation loop ensuring HPLC specificity.
Experimental Data Summary (Simulated)
The following table summarizes the expected performance metrics based on validated protocols for homologous nitroanilines.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity ( | > 0.999 | > 0.995 |
| LOD | 0.05 µg/mL | 0.5 ng/mL |
| LOQ | 0.15 µg/mL | 1.5 ng/mL |
| Precision (RSD) | < 0.5% | < 3.0% |
| Accuracy (Recovery) | 98.0% - 102.0% | 90.0% - 110.0% |
| Selectivity | High (at 385 nm) | Very High (MRM) |
| Matrix Effect | Minimal | Moderate (Requires IS) |
Internal Standard (IS) Recommendation: For LC-MS/MS, use a deuterated analog if available (e.g., N-cyclopentyl-4-nitroaniline-d4 ). If not, N-cyclohexyl-2-methyl-4-nitroaniline can serve as a structural analog IS due to similar lipophilicity.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients.[2] Retrieved from [Link]
-
PubChem. (2025).[3][4][5] 2-Methyl-4-nitroaniline Compound Summary. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
